3-chloro-2-ethylphenol 3-chloro-2-ethylphenol
Brand Name: Vulcanchem
CAS No.: 1227417-88-0
VCID: VC11513823
InChI:
SMILES:
Molecular Formula: C8H9ClO
Molecular Weight: 156.6

3-chloro-2-ethylphenol

CAS No.: 1227417-88-0

Cat. No.: VC11513823

Molecular Formula: C8H9ClO

Molecular Weight: 156.6

Purity: 95

* For research use only. Not for human or veterinary use.

3-chloro-2-ethylphenol - 1227417-88-0

Specification

CAS No. 1227417-88-0
Molecular Formula C8H9ClO
Molecular Weight 156.6

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-chloro-2-ethylphenol consists of a benzene ring with hydroxyl (-OH), chlorine (Cl), and ethyl (-CH₂CH₃) functional groups at positions 1, 3, and 2, respectively. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification. Key molecular parameters include:

  • Molecular formula: C₈H₉ClO

  • Molecular weight: 156.61 g/mol (calculated from atomic masses)

  • SMILES notation: OC1=C(CCl)C=CC=C1CC

The chlorine and ethyl groups introduce steric and electronic effects that influence reactivity. The chlorine atom, being electronegative, withdraws electron density via inductive effects, while the ethyl group donates electrons through hyperconjugation, creating a polarized electronic environment .

Synthesis Methodologies

Friedel-Crafts Alkylation of Chlorophenols

A plausible route involves Friedel-Crafts alkylation, where 3-chlorophenol reacts with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to the synthesis of 2-methyl-3-chlorophenol described in patent WO2001083417 . The reaction proceeds as:

3-Chlorophenol+CH3CH2ClAlCl33-Chloro-2-ethylphenol+HCl\text{3-Chlorophenol} + \text{CH}_3\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{3-Chloro-2-ethylphenol} + \text{HCl}

Key challenges include regioselectivity, as competing ortho/para directing effects from the -OH and -Cl groups may lead to byproducts. Optimizing reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane) could enhance yield .

Grignard Reagent Addition

An alternative approach employs Grignard reagents to introduce the ethyl group. For example, reacting 3-chloro-2-bromophenol with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) could yield the target compound:

3-Chloro-2-bromophenol+EtMgBr3-Chloro-2-ethylphenol+MgBr2\text{3-Chloro-2-bromophenol} + \text{EtMgBr} \rightarrow \text{3-Chloro-2-ethylphenol} + \text{MgBr}_2

This method mirrors protocols for synthesizing 3-chloro-2-vinylphenol, where organometallic reagents like MeMgCl are used to introduce alkyl groups .

Physicochemical Properties

While experimental data for 3-chloro-2-ethylphenol are scarce, properties can be inferred from related compounds:

PropertyEstimated ValueBasis for Estimation
Melting Point45–55°CComparison to 3-chloro-2-methylphenol (mp 52°C)
Boiling Point220–230°CAnalogous to 2-ethylphenol (bp 218°C)
Solubility in WaterLow (<1 g/L at 25°C)Hydrophobic ethyl and chloro groups reduce solubility
LogP (Octanol-Water)~3.2Calculated using ChemDraw software

The compound’s insolubility in water aligns with trends observed in chlorinated phenols, suggesting compatibility with organic solvents like ethanol or ethyl acetate .

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

Chlorinated phenols are pivotal in synthesizing herbicides and fungicides. For instance, 3-chloro-2-vinylphenylsulfonates—derived from similar substrates—are precursors to fungicidal agents . 3-Chloro-2-ethylphenol could serve as a building block for sulfonate esters or ethers with bioactivity.

Antioxidant Formulations

Phenolic compounds with alkyl substituents exhibit radical-scavenging properties. The ethyl group in 3-chloro-2-ethylphenol may enhance lipid peroxidation inhibition, making it a candidate for stabilizing polymers or transformer oils .

Pharmaceutical Development

Chlorophenol derivatives are explored for antimicrobial and anti-inflammatory activity. Molecular docking studies suggest that the ethyl group could improve binding affinity to bacterial enzymes, warranting further investigation .

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